2-Acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonic acid
Overview
Description
2-Acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonic acid is a complex organic compound with the molecular formula C15H14N2O6 and a molecular weight of 318.29 g/mol This compound is characterized by the presence of an acetamido group, a quinolinone moiety, and a malonic acid derivative
Scientific Research Applications
2-Acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonic acid has several applications in scientific research:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonic acid typically involves multi-step organic reactions. One common method includes the reaction of anthranilic acid derivatives with malonic acid derivatives under specific conditions . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction could produce hydroquinoline derivatives .
Mechanism of Action
The mechanism of action of 2-Acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonic acid involves its interaction with specific molecular targets and pathways. The quinolinone moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate
- Propanedioic acid, 2-(acetylamino)-2-((1,2-dihydro-2-oxo-4-quinolinyl)methyl)-, 1,3-diethyl ester
Uniqueness
2-Acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-acetamido-2-[(2-oxo-1H-quinolin-4-yl)methyl]propanedioic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6/c1-8(18)17-15(13(20)21,14(22)23)7-9-6-12(19)16-11-5-3-2-4-10(9)11/h2-6H,7H2,1H3,(H,16,19)(H,17,18)(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDTZVOWGHSNIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=O)NC2=CC=CC=C21)(C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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